molecular formula C9H14 B14704657 3-Ethyl-5-methylhexa-1,3,4-triene CAS No. 24419-80-5

3-Ethyl-5-methylhexa-1,3,4-triene

Cat. No.: B14704657
CAS No.: 24419-80-5
M. Wt: 122.21 g/mol
InChI Key: LPMOQJLCUAVOFV-UHFFFAOYSA-N
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Description

3-Ethyl-5-methylhexa-1,3,4-triene is an unsaturated hydrocarbon with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol. Its structure features a conjugated triene system (three alternating double bonds) with substituents at positions 3 (ethyl group) and 5 (methyl group). This arrangement confers unique electronic and steric properties, influencing its reactivity and stability. The compound is primarily studied for its role in organic synthesis, particularly in cycloaddition reactions like the Diels-Alder reaction, where conjugated dienes act as key components. Its structural complexity and branching distinguish it from simpler trienes and dienes .

Properties

CAS No.

24419-80-5

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

InChI

InChI=1S/C9H14/c1-5-9(6-2)7-8(3)4/h5H,1,6H2,2-4H3

InChI Key

LPMOQJLCUAVOFV-UHFFFAOYSA-N

Canonical SMILES

CCC(=C=C(C)C)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-5-methylhexa-1,3,4-triene typically involves the use of alkyne and alkene precursors. One common method is the Diels-Alder reaction, where a diene reacts with an alkyne to form the triene system. The reaction conditions often require a catalyst and elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-methylhexa-1,3,4-triene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Ethyl-5-methylhexa-1,3,4-triene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-5-methylhexa-1,3,4-triene involves its interaction with molecular targets through its conjugated triene system. This system allows the compound to participate in various chemical reactions, including cycloaddition and electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-Ethyl-5-methylhexa-1,3,4-triene, we compare it to structurally related compounds, focusing on molecular features, stability, and reactivity.

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Stability (Conjugation)
This compound C₉H₁₄ 122.21 Ethyl (C3), Methyl (C5) ~150 (estimated) High (extended conjugation)
5-Methylhexa-1,3,4-triene C₇H₁₀ 94.15 Methyl (C5) ~120 Moderate
1,3,5-Hexatriene C₆H₈ 80.13 None ~80 Low (isolated double bonds)
2-Ethyl-1,3-pentadiene C₇H₁₂ 96.17 Ethyl (C2) ~110 Moderate

Key Findings

Conjugation Effects: this compound exhibits extended conjugation across all three double bonds, stabilizing the molecule and reducing its reactivity compared to non-conjugated analogs like 1,3,5-hexatriene. This stabilization is evident in its higher boiling point (~150°C) relative to simpler trienes (e.g., 1,3,5-hexatriene, ~80°C) . In contrast, 5-methylhexa-1,3,4-triene (C₇H₁₀) lacks the ethyl group at position 3, resulting in reduced steric hindrance and slightly lower thermal stability.

Substituent Influence :

  • The ethyl group at position 3 introduces steric bulk, which slows down electrophilic addition reactions compared to less-substituted compounds like 2-ethyl-1,3-pentadiene. For example, bromination of this compound occurs selectively at the least hindered double bond (position 1,4) due to steric effects .
  • The methyl group at position 5 in both this compound and 5-methylhexa-1,3,4-triene enhances electron density at adjacent double bonds, facilitating nucleophilic attack.

Reactivity in Cycloadditions :

  • The extended conjugation in this compound makes it a superior diene in Diels-Alder reactions compared to 1,3,5-hexatriene, which lacks sufficient electron density for efficient cycloaddition.
  • 2-Ethyl-1,3-pentadiene, while reactive, produces less regioselective adducts due to its asymmetric substitution pattern.

Table 2: Reactivity Comparison

Compound Name Diels-Alder Reactivity Electrophilic Addition Rate Polymerization Tendency
This compound High (regioselective) Moderate Low
5-Methylhexa-1,3,4-triene Moderate High Moderate
1,3,5-Hexatriene Low Very High High
2-Ethyl-1,3-pentadiene Moderate Moderate Low

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